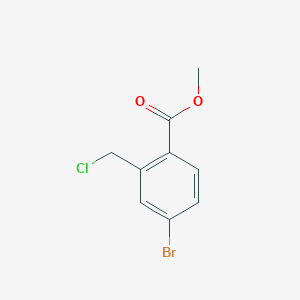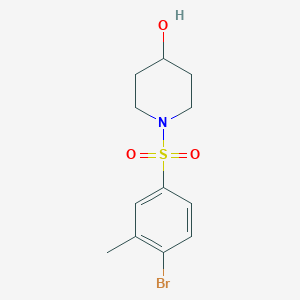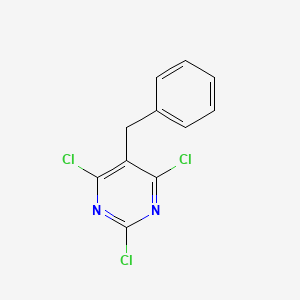
5-Benzyl-2,4,6-trichloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2,4,6-trichloropyrimidine is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2,4,6-trichloropyrimidine typically involves the nucleophilic substitution of 2,4,6-trichloropyrimidine with benzylamine. The reaction is carried out in a suitable solvent such as acetonitrile, under reflux conditions . The reaction can be represented as follows:
2,4,6-Trichloropyrimidine+Benzylamine→this compound
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2,4,6-trichloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2, 4, and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile. For example, substitution with benzylamine yields this compound, while substitution with other nucleophiles can yield various derivatives .
Scientific Research Applications
5-Benzyl-2,4,6-trichloropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in studies to understand the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Benzyl-2,4,6-trichloropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor to 5-Benzyl-2,4,6-trichloropyrimidine, used in similar nucleophilic substitution reactions.
5-Chloro-2,4,6-trifluoropyrimidine: Another pyrimidine derivative with similar reactivity but different substituents.
Uniqueness
This compound is unique due to the presence of the benzyl group, which can enhance its biological activity and specificity compared to other pyrimidine derivatives .
Properties
CAS No. |
14273-79-1 |
|---|---|
Molecular Formula |
C11H7Cl3N2 |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
5-benzyl-2,4,6-trichloropyrimidine |
InChI |
InChI=1S/C11H7Cl3N2/c12-9-8(10(13)16-11(14)15-9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
DUUCYJQQRKIAKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)
![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)
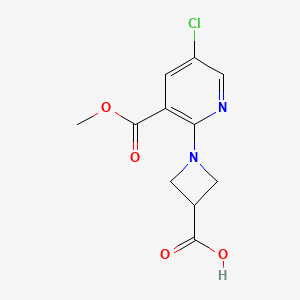
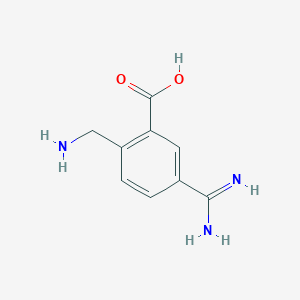
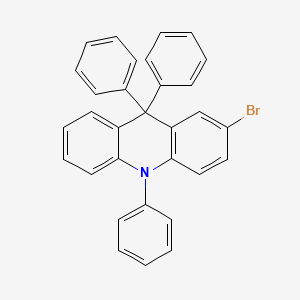
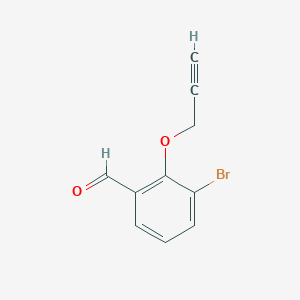
![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)
![Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide](/img/structure/B13932003.png)
